molecular formula C17H20NOP B3310162 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide CAS No. 945459-81-4

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide

Cat. No.: B3310162
CAS No.: 945459-81-4
M. Wt: 285.32 g/mol
InChI Key: LZZXVUMKJLYXRO-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C17H20NOP and a molecular weight of 285.32 g/mol This compound is characterized by the presence of a benzyl group and a phenyl group attached to a 1,4-azaphosphinane ring, which is further oxidized at the phosphorus atom

Preparation Methods

The synthesis of 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1-benzyl-4-phenyl-1,4-azaphosphinane with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the phosphorus atom .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the oxide back to the parent azaphosphinane.

    Substitution: The compound can undergo substitution reactions where the benzyl or phenyl groups are replaced by other substituents.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide can be compared with other similar compounds such as:

Properties

IUPAC Name

1-benzyl-4-phenyl-1,4λ5-azaphosphinane 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NOP/c19-20(17-9-5-2-6-10-17)13-11-18(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXVUMKJLYXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169532
Record name 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945459-81-4
Record name 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945459-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenyl(divinyl)phosphine oxide (1.47 g, 8.25 mmol) and benzylamine (901 μL, 8.25 mmol) were combined in water (20 mL) and stirred at 90° C. for 1 h. A second portion of benzylamine (901 mL, 8.25 mmol) was added, and the reaction was stirred at 90° C. for an additional 1 h. The solution was cooled and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried (MgSO4), and evaporated. The crude residue was purified by flash chromatography (0-10% MeOH/CH2Cl2) to afford the desired product as a colorless solid. 1H NMR (CDCl3, 600 MHz) δ 7.79-7.73 (m, 2H), 7.55-7.46 (m, 3H), 7.35-7.30 (m, 4H), 7.27-7.23 (m, 1H), 3.63 (m, 2H), 3.04-2.89 (m, 4H), 2.21-2.14 (m, 2H), 2.08-1.99 (m, 2H). MS: cal'd 286 (MH+), exp 286 (MH+).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
901 μL
Type
reactant
Reaction Step Two
Quantity
901 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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